H-Leu-Leu-Val-Phe-OH
CAS No.: 24205-68-3
Cat. No.: VC3807384
Molecular Formula: C26H42N4O5
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24205-68-3 |
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Molecular Formula | C26H42N4O5 |
Molecular Weight | 490.6 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 |
Standard InChI Key | ROYAAVOKOANBIB-CMOCDZPBSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Sequence
H-Leu-Leu-Val-Phe-OH is a linear tetrapeptide with the following structural attributes:
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Sequence: Leu-Leu-Val-Phe (LLVF)
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Three-letter code: H-Leu-Leu-Val-Phe-OH
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Empirical formula:
The peptide backbone consists of alternating hydrophobic residues (leucine, valine) and an aromatic phenylalanine terminus, conferring amphipathic properties. This configuration influences its solubility, stability, and interaction with biological membranes .
Table 1: Key physicochemical properties of H-Leu-Leu-Val-Phe-OH
Property | Value/Description |
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Appearance | White to off-white powder |
Solubility | Soluble in water |
Purity (HPLC) | >95% (98–99% available on request) |
Storage Conditions | -20°C (lyophilized) |
TFA Content | 10–45% (removable via TFA service) |
Synthesis and Purification Strategies
Solid-Phase Peptide Synthesis (SPPS)
H-Leu-Leu-Val-Phe-OH is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry . Key steps include:
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Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal phenylalanine.
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Sequential Coupling: Amino acids are added using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) .
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Deprotection: Fmoc groups are removed with piperidine, exposing the amine for subsequent coupling.
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Cleavage: The peptide is released from the resin using trifluoroacetic acid (TFA), yielding a crude product .
Enzymatic Synthesis
Alternative methods employ proteases like chymotrypsin for fragment condensation. For instance, patent US6448031B1 describes coupling peptide fragments (e.g., pGlu-His-Trp-OR and H-Ser-Tyr-X-Leu-Arg-Pro-Y) using chymotrypsin, which recognizes aromatic residues like phenylalanine . This approach minimizes racemization and simplifies purification .
Table 2: Comparison of synthesis methods
Parameter | SPPS | Enzymatic Synthesis |
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Yield | 60–80% | 50–70% |
Racemization Risk | Low (with optimized coupling) | Negligible |
Purification Complexity | High (HPLC required) | Moderate (partition chromatography) |
Physicochemical Properties and Stability
Structural Characterization
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Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 491.3 ([M+H]) .
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Circular Dichroism (CD): The peptide adopts a random coil conformation in aqueous solutions, with minor β-sheet propensity in hydrophobic environments .
Biological Activity and Research Applications
Cellular Assays and Toxicity
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TFA Interference: Concentrations as low as 10 nM inhibit glycine receptors (GlyR) and alter proliferation in HEK293 cells .
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Mitigation Strategies: TFA removal via ion-exchange chromatography or dialysis is recommended prior to cellular studies .
Enzyme Substrate Profiling
The peptide’s phenylalanine terminus makes it a substrate for chymotrypsin-like proteases, which cleave after aromatic residues . This property is exploited in protease activity assays and drug screening .
Comparative Analysis with Related Peptides
H-Val-Phe-OH (Dipeptide)
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CAS 3918-92-1: A dipeptide with lower molecular weight (264.32 g/mol) and higher water solubility (≥160 mg/mL) .
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Applications: Used as a metabolite in ChEBI databases and biocompatible polymer research .
H-Leu-Phe-OH (Dipeptide)
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